

Chemical structure and IUPAC name of 2-(4-Biphenyl)-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Biphenyl)-2-propanol

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An In-depth Technical Guide to 2-(4-Biphenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-([1,1'-biphenyl]-4-yl)propan-2-ol, also commonly known as **2-(4-Biphenyl)-2-propanol**, is a tertiary alcohol featuring a biphenyl moiety. The biphenyl scaffold is a significant structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antihypertensives and anti-inflammatory agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2-(4-Biphenyl)-2-propanol**, aimed at professionals in research and drug development.

Chemical Structure and Nomenclature

The chemical structure of **2-(4-Biphenyl)-2-propanol** consists of a propan-2-ol backbone with one of the methyl groups' hydrogen atoms substituted by a biphenyl group at the 4-position.

- IUPAC Name: 2-([1,1'-biphenyl]-4-yl)propan-2-ol
- Other Names: **2-(4-Biphenyl)-2-propanol**, α,α -dimethyl[1,1'-biphenyl]-4-methanol

- CAS Number: 34352-74-4
- Molecular Formula: C₁₅H₁₆O
- SMILES: CC(C)(O)c1ccc(cc1)-c2ccccc2

Physicochemical and Spectral Data

A summary of the known quantitative data for **2-(4-Biphenyl)-2-propanol** is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property	Value	Units
Molecular Weight	212.29	g/mol
Melting Point	88 - 92	°C
Boiling Point	122 - 124 (at 3 Torr)	°C
Flash Point	88	°C

Spectral Data Interpretation:

While a comprehensive, peer-reviewed spectral analysis for this specific compound is not readily available in public databases, the expected spectral characteristics can be inferred from its structure:

- ¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl protons, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and a series of multiplets in the aromatic region corresponding to the protons of the biphenyl group.
- ¹³C NMR: The spectrum should display a signal for the quaternary carbon attached to the hydroxyl group, a signal for the two equivalent methyl carbons, and several signals in the aromatic region for the carbons of the biphenyl rings.
- IR Spectroscopy: Key characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic and alkyl groups just below and

above 3000 cm^{-1} , C=C stretching of the aromatic rings in the $1400\text{-}1600\text{ cm}^{-1}$ region, and a C-O stretching band around $1000\text{-}1200\text{ cm}^{-1}$.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group and water.

Experimental Protocols

The synthesis of **2-(4-Biphenyl)-2-propanol** is most commonly achieved via a Grignard reaction, a robust method for the formation of carbon-carbon bonds. Below is a detailed, plausible experimental protocol based on standard procedures for analogous reactions.

Synthesis of **2-(4-Biphenyl)-2-propanol** via Grignard Reaction

This procedure involves the reaction of a Grignard reagent, prepared from 4-bromobiphenyl, with acetone.

Materials:

- 4-Bromobiphenyl
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (crystal)
- Acetone, anhydrous
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
 - Under an inert atmosphere, add a small crystal of iodine to activate the magnesium.
 - In the dropping funnel, place a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether.
 - Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
 - Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.
- Reaction with Acetone:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - In the dropping funnel, place a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether.
 - Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

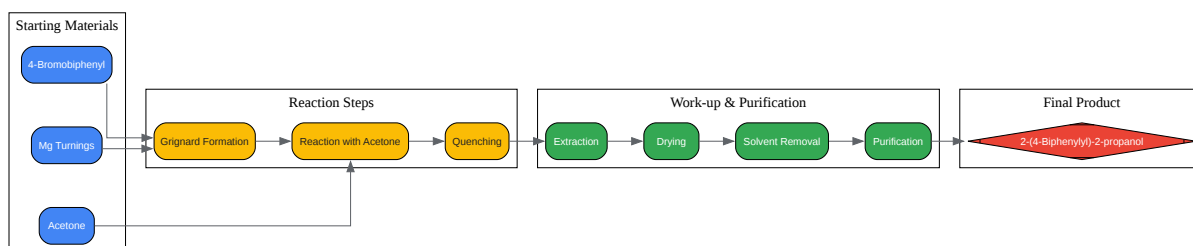
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactions of **2-(4-Biphenyl)-2-propanol**

One of the key reactions of tertiary alcohols is dehydration to form alkenes. **2-(4-Biphenyl)-2-propanol** can be dehydrated to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

Logical and Experimental Workflows

The synthesis of **2-(4-Biphenyl)-2-propanol** can be visualized as a clear workflow, from starting materials to the final purified product.



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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-(4-Biphenyl)-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294880#chemical-structure-and-iupac-name-of-2-4-biphenyl-2-propanol]

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